5-(6,7-Dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide
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Overview
Description
5-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is a complex organic compound that features a benzodioxole ring system, a dihydro-oxazole ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6,7-dimethoxy-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This can be achieved through the methoxylation of a suitable precursor, followed by cyclization to form the benzodioxole ring.
Synthesis of the Dihydro-oxazole Ring: This involves the reaction of an appropriate nitrile with a hydroxylamine derivative under acidic conditions to form the oxazole ring.
Coupling of the Benzodioxole and Oxazole Rings: This step often involves a palladium-catalyzed cross-coupling reaction to link the two ring systems.
Introduction of the Carboxamide Group: The final step involves the conversion of a suitable intermediate to the carboxamide through an amidation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the benzodioxole ring.
Reduction: Reduction reactions can occur at the oxazole ring, potentially leading to the formation of dihydro-oxazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at positions adjacent to the methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include reduced oxazole derivatives.
Substitution: Products include substituted benzodioxole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly for enzymes involved in oxidative stress.
Signal Transduction: It may play a role in modulating signal transduction pathways due to its structural similarity to natural products.
Medicine
Antioxidant: The compound exhibits antioxidant properties, making it a potential candidate for treating oxidative stress-related diseases.
Industry
Pharmaceuticals: It can be used in the development of new drugs due to its diverse biological activities.
Materials Science: The compound’s unique structural properties make it useful in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes and modulation of signal transduction pathways. It targets enzymes involved in oxidative stress, leading to reduced oxidative damage in cells. Additionally, it can modulate pathways involved in cell proliferation and apoptosis, contributing to its anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- 3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)propanoic acid
- (2Z)-3-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-2-hydroxyprop-2-enal
Uniqueness
5-(6,7-Dimethoxy-2H-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide is unique due to the presence of both a benzodioxole ring and a dihydro-oxazole ring in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C14H16N2O6 |
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Molecular Weight |
308.29 g/mol |
IUPAC Name |
5-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-4-methyl-4,5-dihydro-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C14H16N2O6/c1-6-9(14(15)17)16-22-10(6)7-4-8-12(21-5-20-8)13(19-3)11(7)18-2/h4,6,10H,5H2,1-3H3,(H2,15,17) |
InChI Key |
UUGPYRTYBNIBAR-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(ON=C1C(=O)N)C2=CC3=C(C(=C2OC)OC)OCO3 |
Origin of Product |
United States |
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